molecular formula C8H10FNO2 B1517582 2-(2-Amino-5-fluorophenoxy)ethan-1-ol CAS No. 1021022-66-1

2-(2-Amino-5-fluorophenoxy)ethan-1-ol

Cat. No. B1517582
M. Wt: 171.17 g/mol
InChI Key: SAZALCDXEBPVAV-UHFFFAOYSA-N
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Description

“2-(2-Amino-5-fluorophenoxy)ethan-1-ol” is a chemical compound with the CAS Number: 1021022-66-1. It has a molecular weight of 171.17 and its molecular formula is C8H10FNO2 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “2-(2-Amino-5-fluorophenoxy)ethan-1-ol” is 1S/C8H10FNO2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4,10H2 . This indicates the molecular structure of the compound.

Scientific Research Applications

Fluorinated o-Aminophenol Derivatives for pH Measurement

Fluorinated derivatives of o-aminophenol, including "2-(2-Amino-5-fluorophenoxy)ethan-1-ol", have been utilized for intracellular pH measurements. These compounds exhibit pH sensitivity suitable for physiological conditions without significant interference from other ions. This application highlights the utility of fluorinated o-aminophenol derivatives in designing pH-sensitive probes for biological research, offering a way to study cellular processes with minimal invasive methods (Rhee, Levy, & London, 1995).

Synthesis and Antimicrobial Activity

A study on the synthesis of novel Schiff bases using "2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile" and derivatives for antimicrobial activity reveals the potential of related compounds in developing new antimicrobial agents. This research demonstrates the chemical versatility and potential biomedical applications of compounds related to "2-(2-Amino-5-fluorophenoxy)ethan-1-ol", highlighting the importance of such compounds in creating new therapeutic agents (Puthran et al., 2019).

Development of Novel Fluorescence Probes

The development of novel fluorescence probes based on "2-(2-Amino-5-fluorophenoxy)ethan-1-ol" derivatives for detecting reactive oxygen species (ROS) in biological systems showcases another significant research application. These probes offer a reliable way to study oxidative stress and its biological implications, providing insights into cellular processes and the potential for diagnosing and monitoring diseases related to ROS imbalance (Setsukinai et al., 2003).

Intracellular Calcium Measurements

Research on intracellular calcium measurements using fluorine-labeled chelators, including derivatives of "2-(2-Amino-5-fluorophenoxy)ethan-1-ol", has provided valuable tools for studying calcium dynamics within cells. These studies offer critical insights into cellular signaling, muscle contraction, and other physiological processes dependent on calcium ions, contributing to our understanding of cellular function and pathology (Smith, Hesketh, & Metcalfe, 1988).

Safety And Hazards

The safety data sheet for “2-(2-Amino-5-fluorophenoxy)ethan-1-ol” suggests that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . For handling, it is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation .

properties

IUPAC Name

2-(2-amino-5-fluorophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZALCDXEBPVAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-5-fluorophenoxy)ethan-1-ol

CAS RN

1021022-66-1
Record name 2-(2-amino-5-fluorophenoxy)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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